molecular formula C20H17N3S B14154952 N'-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide CAS No. 20800-34-4

N'-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide

Cat. No.: B14154952
CAS No.: 20800-34-4
M. Wt: 331.4 g/mol
InChI Key: SRAXJVRQKOKBMO-UHFFFAOYSA-N
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Description

N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phenyl group attached to both the nitrogen and sulfur atoms of the thiourea moiety, as well as a benzenecarboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl groups attached to the nitrogen and sulfur atoms can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt various cellular processes, leading to the observed biological effects. For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-phenyl-N-(phenylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, such as the presence of both phenyl and benzenecarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiourea derivatives. Its ability to inhibit EGFR and its potential anticancer properties further highlight its uniqueness and importance in scientific research.

Properties

CAS No.

20800-34-4

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

(1Z)-1-[anilino(phenyl)methylidene]-3-phenylthiourea

InChI

InChI=1S/C20H17N3S/c24-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H2,21,22,23,24)

InChI Key

SRAXJVRQKOKBMO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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